2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt is a complex organic compound with a molecular formula of C17H11NNa2O8S2 . This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt typically involves multiple steps. The initial step often includes the sulfonation of naphthalene to form 2,7-naphthalenedisulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are generally proprietary and may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the complex synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions may result in the cleavage of the azo bond, forming amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted naphthalene derivatives .
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which may interact with various biological pathways. Additionally, the sulfonic acid groups can participate in ionic interactions, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenedisulfonic acid disodium salt: Similar in structure but lacks the benzoylamino and azo groups.
4-Benzoylamino-5-hydroxy-naphthalene-2,7-disulfonic acid disodium salt: Similar but does not contain the 2-(4-cyclohexylphenoxy)phenyl group.
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt lies in its complex structure, which imparts specific chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields .
Properties
CAS No. |
79234-36-9 |
---|---|
Molecular Formula |
C35H29N3Na2O9S2 |
Molecular Weight |
745.7 g/mol |
IUPAC Name |
disodium;5-benzamido-3-[[2-(4-cyclohexylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H31N3O9S2.2Na/c39-34-32-25(19-27(48(41,42)43)21-29(32)36-35(40)24-11-5-2-6-12-24)20-31(49(44,45)46)33(34)38-37-28-13-7-8-14-30(28)47-26-17-15-23(16-18-26)22-9-3-1-4-10-22;;/h2,5-8,11-22,39H,1,3-4,9-10H2,(H,36,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
CZQNYFSFABWDRS-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=CC=CC=C3N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C6=CC=CC=C6)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.